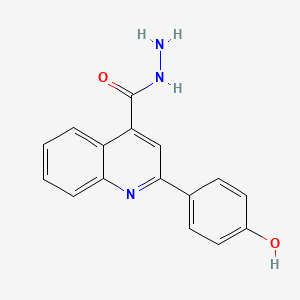
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C16H13N3O2 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide, also known as HPQC, is a synthetic compound belonging to the quinoline family. Its molecular formula is C16H13N3O2, and it has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HPQC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 279.29 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN
Antimicrobial Activity
HPQC exhibits significant antimicrobial properties, which have been evaluated against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition comparable to standard antibiotics such as ampicillin and gentamicin. The structure-activity relationship (SAR) indicates that modifications to the quinoline core can enhance its antibacterial potency .
| Compound | Activity | Reference |
|---|---|---|
| HPQC | Antibacterial against S. aureus and E. coli | |
| Standard Antibiotics | Ampicillin, Gentamicin |
Anticancer Activity
Research has shown that HPQC possesses anticancer properties, particularly against various cancer cell lines. In vitro studies indicated that HPQC inhibits cell proliferation in human cancer cells, including lung (H460), colon (HT-29), and glioblastoma (U87MG) cell lines. The IC50 values for these cell lines were reported to be significantly lower than those of conventional chemotherapeutic agents, suggesting a promising role for HPQC in cancer therapy .
Antiviral Activity
HPQC has also been investigated for its antiviral properties, particularly against HIV-1. The compound demonstrated inhibitory effects on HIV integrase activity, which is crucial for viral replication. Docking studies suggest that HPQC interacts effectively with the active site of the integrase enzyme, providing a basis for its potential use in antiviral therapies .
The biological activity of HPQC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : HPQC interferes with critical enzymes in pathogens, such as bacterial cell wall synthesis and viral integrase.
- Induction of Apoptosis : In cancer cells, HPQC triggers apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Studies
Several studies have highlighted the efficacy of HPQC in various biological assays:
- Antimicrobial Efficacy : A comparative study showed that HPQC had a minimum inhibitory concentration (MIC) of 32 μg/mL against MRSA strains, outperforming many traditional antibiotics .
- Anticancer Studies : In a recent investigation involving multiple cancer cell lines, HPQC exhibited selective cytotoxicity with an overall efficacy rate higher than that of established chemotherapeutics like doxorubicin .
- Antiviral Studies : A docking study revealed that HPQC binds effectively to the HIV integrase enzyme with a binding affinity comparable to known inhibitors, suggesting that it could serve as a lead compound for new antiviral drugs .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-5-7-11(20)8-6-10)18-14-4-2-1-3-12(13)14/h1-9,20H,17H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZQFFBXDIOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















